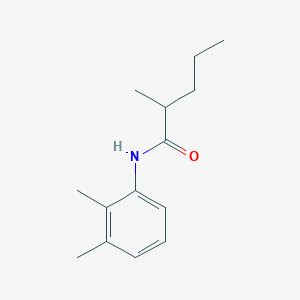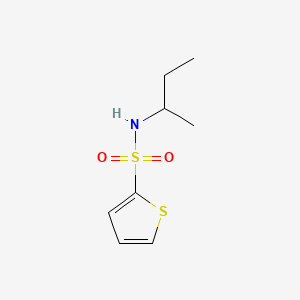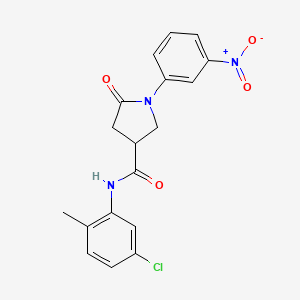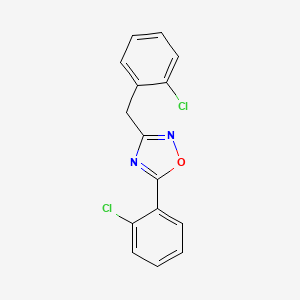![molecular formula C24H29ClN2O3 B5065314 3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5065314.png)
3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in the mid-1990s and has since been extensively studied for its potential therapeutic applications. In
Wirkmechanismus
3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol acts as a competitive antagonist of the cannabinoid receptor CB1. It binds to the CB1 receptor and prevents the binding of endocannabinoids such as anandamide and 2-arachidonoylglycerol. This results in the inhibition of the downstream signaling pathways, leading to a decrease in the effects of endocannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models, indicating its potential therapeutic use in the treatment of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, indicating its potential use in the treatment of addiction. Additionally, it has been shown to have anxiolytic and antidepressant effects, indicating its potential use in the treatment of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol is its high selectivity for the CB1 receptor, which allows for specific targeting of the receptor. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol. One potential direction is the development of new analogs with improved pharmacokinetic properties. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to elucidate the exact mechanisms of action of this compound and its effects on various signaling pathways.
Synthesemethoden
3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 5-chloro-2-(1-piperidinylcarbonyl)phenol with 4-bromomethylphenol in the presence of a base, followed by a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol has been extensively studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have potential therapeutic applications in the treatment of obesity, addiction, anxiety, depression, and cancer.
Eigenschaften
IUPAC Name |
[4-chloro-2-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O3/c25-19-7-8-22(24(29)27-11-2-1-3-12-27)23(16-19)30-21-9-13-26(14-10-21)17-18-5-4-6-20(28)15-18/h4-8,15-16,21,28H,1-3,9-14,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWHINSNYQFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)OC3CCN(CC3)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5065231.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-methoxy-3-biphenylamine](/img/structure/B5065249.png)
![2-oxo-2-phenylethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B5065252.png)


![2,4-dichlorophenyl (3-{[(2,4-dichlorophenoxy)acetyl]amino}propoxy)acetate](/img/structure/B5065266.png)
![{4-[5-(1-methyl-1H-imidazol-5-yl)-1,2,4-oxadiazol-3-yl]phenyl}methanol trifluoroacetate (salt)](/img/structure/B5065275.png)
![5-[4-(benzyloxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5065281.png)
![2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-nitrobenzene](/img/structure/B5065290.png)



![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)
